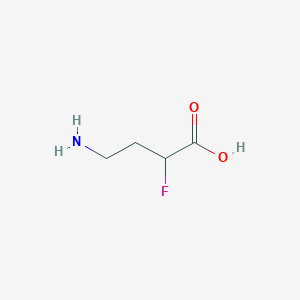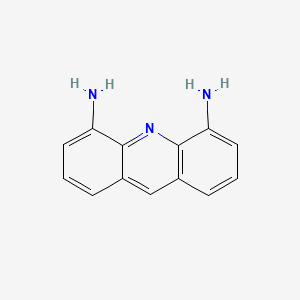
Oxazolidine, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded, in contrast to isoxazolidine . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen . Oxazolines are unsaturated analogues of oxazolidines .
Molecular Structure Analysis
Oxazolidine is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 . The saturated form of oxazoline is termed oxazolidine .Chemical Reactions Analysis
Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Oxazolidines are prone to hydrolysis, the reverse of their syntheses .Physical and Chemical Properties Analysis
Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C (194 °F; 363 K) and a boiling point of 200 °C (392 °F; 473 K) at 20 torr .Mécanisme D'action
Safety and Hazards
Orientations Futures
Oxazolidines serve as the key intermediates to produce many useful chemical compounds . They have gained significance in synthetic organic chemistry, especially in the synthesis of oxazolines . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
Propriétés
Numéro CAS |
3394-32-9 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2 |
Clé InChI |
SZFHAHACWVROGM-UHFFFAOYSA-N |
SMILES |
C1COC(N1)C2=CC=CC=C2 |
SMILES canonique |
C1COC(N1)C2=CC=CC=C2 |
| 3394-32-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


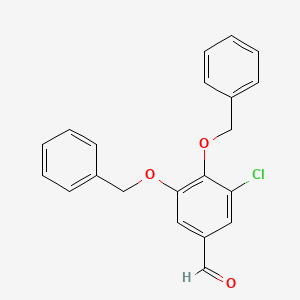
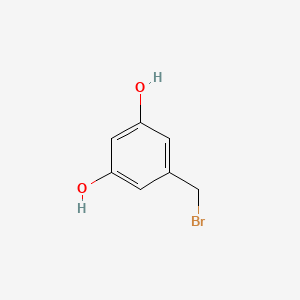

![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)

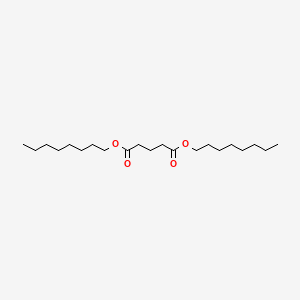
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)


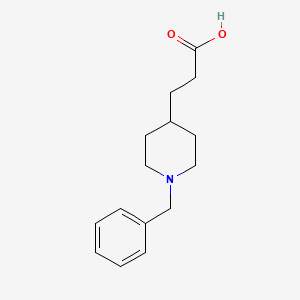
![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
